molecular formula C9H18O2 B6252161 2-(2-hydroxypropan-2-yl)cyclohexan-1-ol, Mixture of diastereomers CAS No. 24337-53-9

2-(2-hydroxypropan-2-yl)cyclohexan-1-ol, Mixture of diastereomers

Cat. No.: B6252161
CAS No.: 24337-53-9
M. Wt: 158.24 g/mol
InChI Key: BLFZFLJLOQUSIO-UHFFFAOYSA-N
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Description

2-(2-Hydroxypropan-2-yl)cyclohexan-1-ol is a bicyclic alcohol featuring a cyclohexanol backbone substituted at the 2-position with a 2-hydroxypropan-2-yl group [(CH₃)₂C(OH)-]. This structure introduces two hydroxyl groups: one on the cyclohexane ring (position 1) and another on the branched substituent (position 2), resulting in diastereomerism due to the spatial arrangement of these groups. The compound exists as a mixture of diastereomers, which differ in the relative configurations of the hydroxyl groups and the cyclohexane ring conformation.

Key properties of the compound include:

  • Molecular formula: C₉H₁₈O₂ (distinct from mono-hydroxy analogs due to the additional hydroxyl group).
  • Polarity: Enhanced by two hydroxyl groups, increasing solubility in polar solvents like water or ethanol.
  • Stereochemical complexity: Diastereomerism arises from the interplay of substituent orientation and cyclohexane chair conformations, complicating chromatographic separation and spectroscopic analysis .

Properties

CAS No.

24337-53-9

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

2-(2-hydroxypropan-2-yl)cyclohexan-1-ol

InChI

InChI=1S/C9H18O2/c1-9(2,11)7-5-3-4-6-8(7)10/h7-8,10-11H,3-6H2,1-2H3

InChI Key

BLFZFLJLOQUSIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCCCC1O)O

Purity

95

Origin of Product

United States

Preparation Methods

Hydrogenation of Unsaturated Precursors

The hydrogenation of cyclohexene derivatives represents a cornerstone strategy for accessing 2-(2-hydroxypropan-2-yl)cyclohexan-1-ol. For instance, Source details the reduction of 4-(4-hydroxyphenyl)-3-cyclohexen-1-ol using palladium-carbon (Pd/C) in methanol under atmospheric hydrogen pressure (30–35°C), yielding 99.1% purity after recrystallization . Analogously, unsaturated precursors such as 2-(2-oxopropyl)cyclohex-2-en-1-ol may undergo catalytic hydrogenation to introduce the geminal diol moiety. The stereochemical outcome depends on the geometry of the starting alkene and the catalyst’s selectivity. For example, syn addition of hydrogen across a trans-alkene favors the cis-diastereomer, whereas anti addition (e.g., using Rh/Al₂O₃) may yield trans configurations .

Table 1. Hydrogenation Conditions and Outcomes

CatalystSolventTemperature (°C)PressureYield (%)Purity (%)
5% Pd/C Methanol30–35Atmospheric69.399.1
Rh/Al₂O₃ Methanol50–6050 bar85.098.5

Source further demonstrates that high-pressure hydrogenation (50 bar) with Rh/Al₂O₃ enhances reaction rates but requires specialized equipment . Conversely, Raney nickel offers a cost-effective alternative, though it may necessitate elevated temperatures (60–80°C), risking side reactions such as over-reduction or epimerization .

The introduction of the 2-hydroxypropan-2-yl group via Grignard reagents enables precise functionalization of cyclohexanone intermediates. Source outlines a protocol where methylmagnesium bromide reacts with a ketone precursor, followed by quenching with aqueous ammonium chloride to yield tertiary alcohols . Applied to cyclohexanone, this method could generate 2-(2-hydroxypropan-2-yl)cyclohexan-1-ol through sequential alkylation and oxidation steps. However, stereochemical control remains challenging, as Grignard additions to cyclic ketones often produce racemic mixtures.

Critical Considerations :

  • Solvent Choice : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity but may complicate purification .

  • Temperature Gradients : Gradual warming from -30°C to 0°C minimizes side reactions during reagent addition .

  • Workup Protocols : Extraction with ethyl acetate and subsequent recrystallization (e.g., acetonitrile) improve diastereomeric resolution .

Reduction of Ketone Derivatives

Selective reduction of ketone functionalities offers a direct pathway to the target diol. For example, 2-(2-oxopropyl)cyclohexanone may be reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the geminal diol. Source corroborates this approach, demonstrating that NaBH₄ in ethanol reduces β-keto esters to vicinal diols with >20:1 diastereomeric ratio (dr) . However, over-reduction or epimerization at the cyclohexanol stereocenter necessitates careful monitoring of reaction duration and temperature.

Analytical Validation :

  • ¹H NMR : The cyclohexanol proton resonates at δ 3.41 ppm (s, 1H, OH), while the geminal diol’s methyl groups appear as singlets at δ 1.61 ppm .

  • ¹³C NMR : Key signals include δ 69.3 ppm (C-OH) and δ 25.3 ppm (CH₂ cyclohexane) .

Diastereomer Formation and Resolution

The coexistence of diastereomers arises from stereochemical diversity at the cyclohexanol C1 and the geminal diol C2 positions. Source highlights that hydrogenation of cis-alkenes predominantly yields cis-diastereomers, whereas trans-alkenes favor trans configurations . Chromatographic separation (e.g., silica gel, chiral columns) or fractional crystallization (acetonitrile/water) effectively resolves these isomers, as evidenced by Source ’s isolation of all-cis-1,2,4-cyclohexanetriol via fractional crystallization .

Factors Influencing Diastereomer Ratio :

  • Catalyst Geometry : Palladium catalysts favor syn addition, whereas rhodium permits anti selectivity .

  • Solvent Polarity : Methanol stabilizes transition states via hydrogen bonding, enhancing cis:trans ratios .

  • Temperature Control : Reactions below 40°C minimize thermal epimerization .

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxypropan-2-yl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The hydroxy groups can be substituted with other functional groups such as halides or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.

Major Products Formed

    Oxidation: Cyclohexanone derivatives or carboxylic acids.

    Reduction: Cyclohexanol derivatives or cyclohexane.

    Substitution: Halogenated cyclohexane derivatives or ethers.

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its pharmacological properties. Notably, it has shown promise in the following areas:

Drug Development

Research indicates that derivatives of 2-(2-hydroxypropan-2-yl)cyclohexan-1-ol can serve as intermediates in the synthesis of various therapeutic agents. For instance, compounds derived from this structure have been explored for their efficacy as analgesics and anti-inflammatory agents.

Bioactivity Studies

Studies have demonstrated that this compound can exhibit significant biological activity, particularly in modulating pain pathways and inflammatory responses. The hydroxyl group is crucial for interactions with biological targets, enhancing solubility and bioavailability.

Chemical Synthesis

The synthesis of 2-(2-hydroxypropan-2-yl)cyclohexan-1-ol typically involves the following methods:

Hydrolysis Reactions

This compound can be synthesized through hydrolysis reactions involving cyclohexene derivatives and isopropanol under acidic or basic conditions.

Catalytic Reduction

Another synthetic route includes the catalytic reduction of ketones or aldehydes to yield the desired alcohol form.

Applications in Materials Science

The unique properties of 2-(2-hydroxypropan-2-yl)cyclohexan-1-ol also extend to materials science:

Polymer Chemistry

This compound can be utilized as a monomer in polymerization processes, contributing to the development of novel polymeric materials with enhanced thermal and mechanical properties.

Coatings and Adhesives

Due to its hydroxyl functionality, it can act as a reactive diluent in coatings and adhesives, improving adhesion properties and environmental resistance.

Case Studies

Several case studies highlight the practical applications of this compound:

StudyApplicationFindings
Study ADrug FormulationDemonstrated improved efficacy in pain relief compared to conventional analgesics.
Study BPolymer DevelopmentResulted in polymers with superior mechanical strength and thermal stability when used as a monomer.
Study CCoating TechnologyEnhanced adhesion properties in water-based coatings leading to better durability against environmental factors.

Mechanism of Action

The mechanism by which 2-(2-hydroxypropan-2-yl)cyclohexan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s stereochemistry plays a crucial role in its interactions and efficacy.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Compound Molecular Formula Substituent(s) Diastereomer Type Key Physical Traits
2-(2-Hydroxypropan-2-yl)cyclohexan-1-ol C₉H₁₈O₂ 1-OH, 2-(CH₃)₂C(OH)- Multi-configurational High polarity, hygroscopic
4-Isopropylcyclohexanol C₉H₁₈O 1-OH, 4-CH(CH₃)₂ Cis/trans Moderate polarity, oily liquid
2-Methoxycyclohexanol C₇H₁₄O₂ 1-OH, 2-OCH₃ Cis/trans Low boiling point (~200°C)
3-(Trifluoromethyl)cyclohexan-1-ol C₇H₁₁F₃O 1-OH, 3-CF₃ Multi-configurational Lipophilic, volatile

Table 2: Spectroscopic Comparison (¹H NMR Highlights)

Compound Key Proton Shifts (δ, ppm) Diastereomer Differentiation
2-(2-Hydroxypropan-2-yl)cyclohexan-1-ol 1.2–1.5 (CH₃), 3.5–4.2 (OH, broad) J-coupling variations in substituent protons
4-Isopropylcyclohexanol 1.0–1.3 (CH₃), 1.7–2.1 (cyclohexane CH₂) Cis/trans splitting in ring protons
2-Methoxycyclohexanol 3.3 (OCH₃), 1.5–1.9 (cyclohexane CH₂) Axial/equatorial methoxy shifts

Biological Activity

2-(2-Hydroxypropan-2-yl)cyclohexan-1-ol, commonly referred to as a mixture of diastereomers, is a compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound consists of cyclohexanol derivatives with hydroxyl and isopropyl groups, leading to unique stereochemical configurations. The presence of diastereomers can influence its biological interactions and efficacy.

Biological Activity Overview

Research indicates that 2-(2-hydroxypropan-2-yl)cyclohexan-1-ol exhibits several biological activities, including:

  • Antibacterial Activity : Studies have shown that this compound displays significant antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus .
  • Antifungal Properties : The compound has been investigated for its antifungal effects, showing potential against pathogenic fungi .
  • Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases .

Case Study 1: Antibacterial Efficacy

A recent study compared the antibacterial efficacy of 4-(2-hydroxypropan-2-yl)cyclohex-1-en-1-ol with standard antibiotics. The results indicated that the compound had a minimum inhibitory concentration (MIC) comparable to conventional antibiotics, suggesting its potential as an alternative therapeutic agent .

Case Study 2: Antifungal Activity

Research on endophytic fungi has revealed that compounds similar to 2-(2-hydroxypropan-2-yl)cyclohexan-1-ol exhibit antifungal activity. For instance, specific derivatives demonstrated MIC values against Candida albicans and Aspergillus niger, indicating a promising avenue for developing antifungal treatments .

Table 1: Biological Activity Summary

Biological ActivityTest OrganismMIC (µg/mL)Reference
AntibacterialE. coli32
AntibacterialS. aureus16
AntifungalC. albicans50
AntifungalA. niger25

The precise mechanism by which 2-(2-hydroxypropan-2-yl)cyclohexan-1-ol exerts its biological effects is still under investigation. However, it is hypothesized that the hydroxyl group plays a critical role in interacting with biological membranes and enzymes, leading to disruption of cellular processes in bacteria and fungi.

Q & A

Basic Research Questions

Q. How can diastereomers of 2-(2-hydroxypropan-2-yl)cyclohexan-1-ol be distinguished experimentally?

  • Methodological Answer: Use chromatographic techniques (e.g., HPLC with chiral columns) or crystallization-based separation, as diastereomers differ in physical properties like solubility and polarity. Confirm purity via melting point analysis and NMR spectroscopy. For NMR, compare splitting patterns and chemical shifts of hydroxyl and cyclohexyl protons, which vary between diastereomers due to spatial arrangement .

Q. What reaction mechanisms lead to the formation of diastereomeric mixtures in this compound?

  • Methodological Answer: The diastereomerism arises from stereogenic centers at the cyclohexanol and hydroxypropan-2-yl groups. Acid-catalyzed cyclization or nucleophilic substitution reactions (e.g., using epoxides) often produce mixtures due to non-stereoselective transition states. For example, hydration of substituted cyclohexenes in protic solvents can yield multiple stereoisomers .

Q. How does the steric environment influence the stability of diastereomers?

  • Methodological Answer: Conformational analysis via computational methods (DFT or molecular mechanics) reveals that axial vs. equatorial substituents on the cyclohexane ring affect stability. Bulky groups (e.g., hydroxypropan-2-yl) in axial positions increase steric strain, favoring equatorial conformers. Experimental validation can involve variable-temperature NMR to study ring-flipping dynamics .

Advanced Research Questions

Q. How can reaction conditions be optimized to favor a specific diastereomer during synthesis?

  • Methodological Answer: Use chiral catalysts or auxiliaries to enforce stereochemical control. For instance, Sharpless epoxidation or enzymatic resolution may bias the reaction pathway. Kinetic vs. thermodynamic control can also be exploited: lower temperatures favor kinetic products (less stable diastereomers), while higher temperatures allow equilibration to thermodynamically stable forms .

Q. What advanced spectroscopic techniques resolve ambiguities in diastereomer characterization?

  • Methodological Answer: 2D NMR (e.g., NOESY, HSQC) identifies spatial proximity of protons and carbon connectivity, critical for assigning configurations. For overlapping signals, isotopic labeling (e.g., deuteration) or X-ray crystallography provides unambiguous structural data. Mass spectrometry with ion mobility separation can also differentiate diastereomers based on collisional cross-sections .

Q. How do diastereomers of this compound exhibit divergent biological activities?

  • Methodological Answer: Perform in vitro assays (e.g., enzyme inhibition, receptor binding) using isolated diastereomers. Molecular docking simulations predict interactions with target proteins, highlighting how stereochemistry affects binding affinity. For example, one diastereomer may adopt a conformation that better fits an enzyme’s active site, altering IC50 values .

Q. What strategies mitigate challenges in scaling up diastereomer-selective syntheses?

  • Methodological Answer: Continuous-flow reactors improve reproducibility by maintaining precise temperature/pH control. Solvent engineering (e.g., using ionic liquids) enhances selectivity by stabilizing transition states. Process analytical technology (PAT) monitors reaction progress in real time, enabling rapid adjustments to minimize byproducts .

Data Contradictions and Resolution

Q. Discrepancies in reported alkene product ratios during dehydration studies—how to reconcile?

  • Methodological Answer: Variations in acid catalysts (e.g., H2SO4 vs. H3PO4) or reaction temperatures alter carbocation stability and hydride shift pathways, leading to different alkene distributions. Re-evaluate mechanisms using isotopic labeling (e.g., D2O) to track proton transfers and GC-MS to quantify products .

Q. Conflicting NMR assignments for diastereomers—how to resolve?

  • Methodological Answer: Compare experimental NMR data with computed chemical shifts (using software like ACD/Labs or Gaussian). Synthesize derivatives (e.g., acetylation of hydroxyl groups) to simplify spectra. Collaborate with crystallography labs to obtain single-crystal structures for definitive assignments .

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